CCR5 Antagonist Scaffold Potency: N-Benzyl vs. N-Methyl Substitution
In the foundational CCR5 antagonist series by Imamura et al., the 1-benzyl-substituted compound 12e achieved an IC50 of 0.038 µM against CCR5, compared to 1.9 µM for the 1-methyl lead compound (1) [1]. This 50-fold improvement confirms that an aromatic N-substituent is critical for high-affinity binding. The target compound, bearing a 2-methoxybenzyl group, introduces an ortho-methoxy donor that can participate in additional polar interactions or influence the conformational preference of the benzyl ring. While direct CCR5 data for the target compound are not publicly available, class-level inference from this tightly controlled SAR series indicates that the 2-methoxy substitution is likely to further modulate potency and selectivity relative to the unsubstituted benzyl comparator [1].
| Evidence Dimension | CCR5 binding affinity (IC50, µM) — SAR trend for N-substituent |
|---|---|
| Target Compound Data | No direct CCR5 IC50 data available for 2-methoxybenzyl derivative |
| Comparator Or Baseline | Compound 12e (1-benzyl analog): IC50 = 0.038 µM; Compound 1 (1-methyl analog): IC50 = 1.9 µM |
| Quantified Difference | 1-benzyl substitution improves affinity by 50-fold over 1-methyl; effect of 2-methoxy group remains to be experimentally determined |
| Conditions | In vitro [125I]RANTES competitive binding assay using CCR5-expressing CHO cells [1] |
Why This Matters
For researchers building SAR libraries around the 5-oxopyrrolidine-3-carboxamide core, the 2-methoxybenzyl variant provides a distinct electronic and steric probe that is absent in the unsubstituted benzyl compound, making it essential for mapping substituent-tolerant regions of the CCR5 binding pocket.
- [1] Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 52(1), 63-73. View Source
